molecular formula C27H26FN3O3S B2565277 N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide CAS No. 851412-87-8

N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide

Cat. No.: B2565277
CAS No.: 851412-87-8
M. Wt: 491.58
InChI Key: FXHOJHSJUDDFGG-UHFFFAOYSA-N
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Description

The compound N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide features a multifunctional structure comprising an indole core substituted with a sulfanyl-linked carbamoyl methyl group, a 4-fluorobenzyl moiety, and a 4-methoxybenzamide tail connected via an ethyl linker. Below, we systematically compare this compound with structurally and functionally related analogs to elucidate its unique properties.

Properties

IUPAC Name

N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c1-34-22-12-8-20(9-13-22)27(33)29-14-15-31-17-25(23-4-2-3-5-24(23)31)35-18-26(32)30-16-19-6-10-21(28)11-7-19/h2-13,17H,14-16,18H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOJHSJUDDFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide typically involves multiple stepsThe final step involves the coupling of the indole derivative with 4-methoxybenzamide under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features:
  • Indole Core : Central to the compound’s architecture, shared with analogs in and 12.
  • Sulfanyl Linkage : Connects the carbamoyl methyl group to the indole, similar to compounds in (triazoles) and (pyrimidoindoles).
  • 4-Fluorobenzyl Group : Enhances lipophilicity and electronic effects, as seen in (fluorinated amides) and (fluorophenyl-oxoacetamide).
  • 4-Methoxybenzamide : Provides electron-donating and steric effects, contrasting with substituents like 4-chlorobenzoyl () or 2,4-dimethoxyphenyl ().
Table 1: Substituent Comparison of Key Analogues
Compound (Source) Indole Substituent Aromatic Tail Key Functional Groups
Target Compound 3-(Carbamoylmethylsulfanyl) 4-Methoxybenzamide 4-Fluorobenzyl, Methoxy
, Compound 1 5-(Octylsulfamoyl) 2-Methoxyphenyl Octyl, Pyridinyl
, Compound 31 3-(Acetamide) 4-Trifluoromethylphenylsulfonyl Chlorobenzoyl, Trifluoromethyl
, Compound 3-(Sulfanylpyrimidoindole) 4-Fluorobenzamide Pyrimidoindole, Methoxyphenyl
, ZD3523 5-(Trifluorobutylcarbamoyl) 2-Methylphenylsulfonyl Trifluorobutyl, Methylsulfonyl
, BB03257 3-(Dimethoxyphenylcarbamoyl) 2-Methylbenzamide Dimethoxyphenyl, Methyl

Structural Insights :

  • The 4-fluorobenzyl group in the target compound may enhance receptor binding through hydrophobic or π-π interactions compared to bulkier groups like trifluorobutyl () or octyl ().
Common Routes:
  • Indole Functionalization : Friedel-Crafts alkylation () and nucleophilic substitution () are widely used to introduce sulfanyl or carbamoyl groups.
  • Sulfanyl Linkage Formation : Alkylation of thiol intermediates, as seen in (triazoles) and (pyrimidoindoles), is critical for assembling the target compound’s structure .
  • Amide Coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) is standard for benzamide derivatives, as implied by and .
Yield and Efficiency:
  • reports a 43% yield for compound 31 (trifluoromethylphenylsulfonyl analog), while highlights enantioselective synthesis of ZD3523 with >99% purity. The target compound’s synthesis may require optimization to balance yield and stereochemical control .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity:
  • Fluorinated Substituents : demonstrates that fluorinated amides (e.g., ZD3523, Ki = 0.42 nM for LTD4 antagonism) exhibit enhanced potency due to increased lipophilicity and metabolic stability. The target’s 4-fluorobenzyl group may similarly improve target engagement .
  • Sulfanyl vs. Sulfonyl Groups : shows that sulfanyl-linked triazoles exist in thione tautomeric forms, which may influence bioavailability. The target’s sulfanyl group could offer reversible binding compared to sulfonyl groups () .
Spectroscopic Characterization:
  • IR/NMR Trends : The target’s carbamoyl and benzamide groups are expected to show C=O stretches at ~1660–1680 cm⁻¹ (cf. , compounds 4–6) and NH stretches at 3150–3319 cm⁻¹. Absence of S-H bands (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers .

Biological Activity

N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate molecular framework, which includes an indole moiety, a methoxybenzamide group, and a sulfanyl linkage. Its molecular formula is C18H20FN3O2SC_{18}H_{20}FN_{3}O_{2}S, with a molecular weight of 353.43 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including cholinesterases, which are crucial in neurotransmission. Studies indicate that similar compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential neuroprotective effects .
  • Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The indole structure is often associated with anticancer activity due to its ability to interact with various molecular targets involved in cell proliferation and survival.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Details
Cholinesterase Inhibition Exhibits significant inhibition of AChE and BChE; IC50 values comparable to known inhibitors .
Anticancer Potential Induces apoptosis in various cancer cell lines; further studies needed for specific pathways.
Neuroprotective Effects Potentially protects neurons from degeneration; mechanism involves modulation of neurotransmitter levels.
Antimicrobial Activity Early studies suggest some derivatives show antimicrobial properties against specific pathogens.

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

  • Cholinesterase Inhibition Study : A study synthesized various benzamide derivatives and tested their inhibitory effects on cholinesterases using Ellman's spectrophotometric method. Among the synthesized compounds, those structurally similar to our compound demonstrated potent inhibition with IC50 values indicating strong affinity for AChE .
  • Anticancer Research : Research on indole derivatives has shown promising results in inhibiting tumor growth in vitro. One study reported that indole-based compounds led to significant reductions in cell viability in breast cancer cell lines, suggesting a potential role for our compound in cancer therapy.
  • Neuroprotective Effects : A recent investigation into the neuroprotective properties of related compounds highlighted their ability to reduce oxidative stress markers in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.

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